molecular formula C13H15ClN2O2S B2590527 4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one CAS No. 1103335-53-0

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one

Cat. No.: B2590527
CAS No.: 1103335-53-0
M. Wt: 298.79
InChI Key: LVNYUGGRYUBTCK-UHFFFAOYSA-N
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Description

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one is a synthetic organic compound that features a piperazine ring substituted with a chlorophenylthioacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one typically involves the following steps:

    Formation of the Chlorophenylthioacetyl Intermediate: This step involves the reaction of 4-chlorothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-chlorophenylthioacetyl chloride.

    Coupling with Piperazine: The intermediate is then reacted with 3-methylpiperazine in the presence of a suitable solvent like dichloromethane and a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorophenyl)thio]acetic acid: Shares the chlorophenylthio group but differs in the overall structure and functional groups.

    4-Chlorophenylthioacetic acid: Another related compound with similar functional groups but different overall structure.

Uniqueness

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one is unique due to the presence of both the piperazine ring and the chlorophenylthioacetyl group, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[2-(4-chlorophenyl)sulfanylacetyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-9-13(18)15-6-7-16(9)12(17)8-19-11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNYUGGRYUBTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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